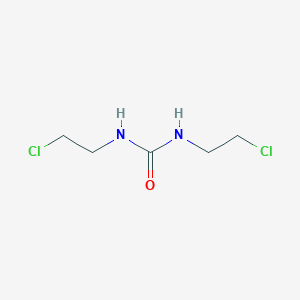

1,3-双(2-氯乙基)脲

描述

1,3-Bis(2-chloroethyl)urea is an impurity in the synthesis of Carmustine, an alkylating and carbamoylating nitrosourea compound. It interacts with DNA, RNA and proteins causing DNA interstrand cross linking which is cytotoxic and leads to apoptotic cell death.

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

科学研究应用

卡莫司汀生产中的杂质

卡莫司汀是一种化学疗法药物,用于治疗某些类型的脑肿瘤、多发性骨髓瘤和淋巴瘤 . “1,3-双(2-氯乙基)脲”被称为卡莫司汀杂质 A . 它在实验室测试中用作参考标准 .

粘合促进剂

虽然与“1,3-双(2-氯乙基)脲”没有直接关系,但类似的化合物,聚双(2-氯乙基)醚-alt-1,3-双3-(二甲基氨基)丙基脲,被用作粘合促进剂 . “1,3-双(2-氯乙基)脲”可能具有类似的性质。

3. 个人护理产品中的调理剂 再次,虽然与“1,3-双(2-氯乙基)脲”没有直接关系,但上面提到的类似化合物也用作个人护理产品中的调理剂 . 这表明“1,3-双(2-氯乙基)脲”在化妆品行业中可能存在应用。

安全和危害

作用机制

Target of Action

1,3-Bis(2-chloroethyl)urea, also known as Carmustine impurity A , is a member of the nitrosoureas, a family of antitumor agents . The primary targets of this compound are cellular macromolecules, including DNA, RNA, and proteins .

Mode of Action

The compound interacts with its targets through two chemical activities: alkylation and carbamoylation . Alkylation occurs either directly via an SN2 reaction or via the formation of the chloroethyl carbonium ion . This interaction leads to changes in the structure and function of the targeted macromolecules.

Biochemical Pathways

The compound’s interaction with cellular macromolecules affects various biochemical pathways. The most significant effect is the formation of DNA interstrand cross-links . These cross-links prevent the DNA from being properly replicated or transcribed, which can lead to cell death .

Pharmacokinetics

It is known that nitrosoureas, the family of compounds to which it belongs, are lipid-soluble and can cross the blood-brain barrier at therapeutically effective concentrations . This property makes them particularly useful in the treatment of brain tumors .

Result of Action

The result of the compound’s action is cytotoxicity, leading to cell death . This is primarily due to the formation of DNA interstrand cross-links, which prevent the DNA from being properly replicated or transcribed .

Action Environment

The action of 1,3-Bis(2-chloroethyl)urea can be influenced by various environmental factors. For instance, its lipid solubility allows it to cross the blood-brain barrier, making it effective against brain tumors . .

属性

IUPAC Name |

1,3-bis(2-chloroethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2N2O/c6-1-3-8-5(10)9-4-2-7/h1-4H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWBRZHAGLZNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176672 | |

| Record name | 1,3-Bis(2-chloroethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2214-72-4 | |

| Record name | 1,3-Bis(2-chloroethyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002214724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(2-chloroethyl)urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Bis(2-chloroethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(2-chloroethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS(2-CHLOROETHYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67617YV44S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

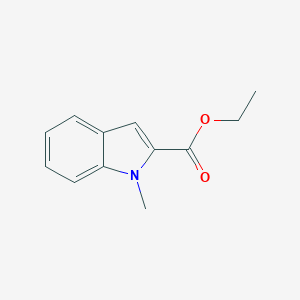

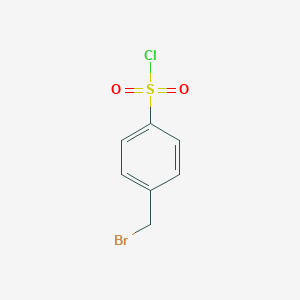

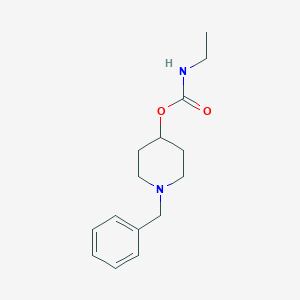

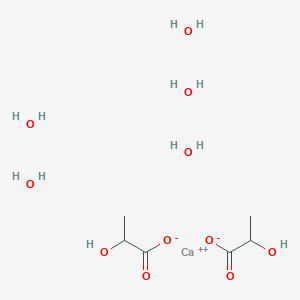

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

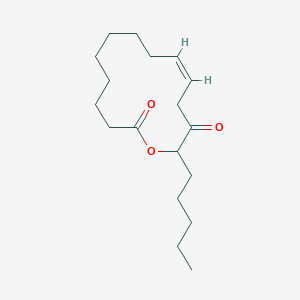

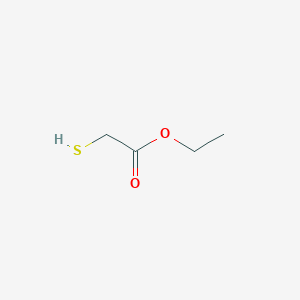

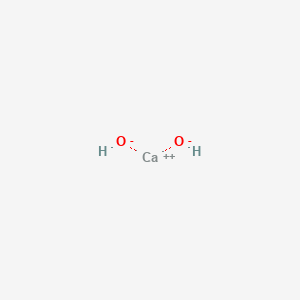

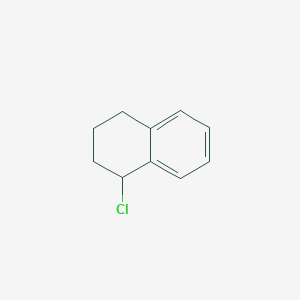

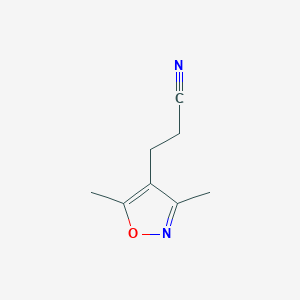

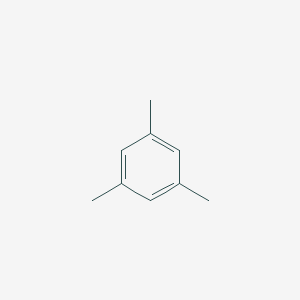

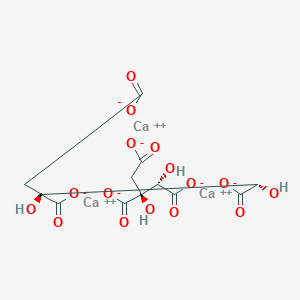

Feasible Synthetic Routes

Q1: How is BCU formed in the body?

A: Research shows that BCU is primarily formed through the metabolic denitrosation of the anticancer agent 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). This process has been observed in male Fischer 344 rat liver microsomal preparations. Stable isotope labeling and mass spectral analysis confirmed that BCU originates exclusively from BCNU denitrosation. [] You can find more details in this research article: [] (https://www.semanticscholar.org/paper/8211e63e024d636eed8e25482c15c164bec92d73)

Q2: Does BCNU impact the metabolism of other drugs?

A: Yes, studies have shown that BCNU can inhibit the metabolism of other drugs. For example, it inhibits the rat liver 9000 g supernatant metabolism of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU). [] This highlights the potential for drug interactions with BCNU administration.

Q3: How stable is BCNU in the body?

A: BCNU demonstrates limited stability in biological environments. In plasma, its half-life is approximately 20 minutes in vitro and under 15 minutes in vivo. [] This rapid degradation is an important consideration for its administration and potential therapeutic effects. You can learn more about the properties of BCNU in this research: [] (https://www.semanticscholar.org/paper/e9d88712717930a7b502eba4e9619e7ef6de02bb)

Q4: Has BCNU been investigated in combination with other therapies?

A: Yes, researchers have explored combining BCNU with other treatment modalities, specifically hyperthermia, to enhance its efficacy against tumors. Preclinical studies have investigated the effect of moderate local hyperthermia combined with BCNU chemotherapy in rat models of Yoshida sarcoma and induced autochthonous colonic cancers. [, , ] While some studies indicated potential benefits, further research is needed to establish the clinical significance of this combined approach. You can explore the details of these investigations in the following research articles: [] (https://www.semanticscholar.org/paper/88d3a55e524feb5d781df9a0830c628e7079a03c), [] (https://www.semanticscholar.org/paper/859af27f237223ce44934aa1e7d0ef6273a485fc), [] (https://www.semanticscholar.org/paper/c368e32a6f77386dc5f564b54919c1b90b0cebe8).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid](/img/structure/B46871.png)

![Thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B46883.png)

![Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B46888.png)